DL-2-Chloro-5-nitrophenylalanine

Description

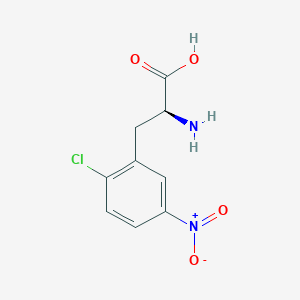

DL-2-Chloro-5-nitrophenylalanine is a synthetic derivative of phenylalanine, characterized by a chlorine atom at the 2-position and a nitro group at the 5-position of the aromatic ring.

Properties

Molecular Formula |

C9H9ClN2O4 |

|---|---|

Molecular Weight |

244.63 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-chloro-5-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClN2O4/c10-7-2-1-6(12(15)16)3-5(7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

LUAYFXQVDYRNFE-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C[C@@H](C(=O)O)N)Cl |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Sequential Nitration and Chlorination of Phenylalanine

The direct functionalization of phenylalanine’s aromatic ring requires careful consideration of directing effects. Nitro groups, as strong electron-withdrawing meta directors, and chloro groups, as weaker ortho/para directors, necessitate a specific substitution sequence.

Nitration First Approach :

Protecting the α-amino and carboxyl groups of phenylalanine (e.g., acetylation or tert-butoxycarbonylation) converts the amino group into a meta-directing amide. Nitration using mixed sulfuric and nitric acids at 25–100°C under continuous flow conditions (as in CN101417959A) can selectively introduce the nitro group at the 5-position. Subsequent chlorination via electrophilic substitution using chlorine gas or sulfuryl chloride in the presence of Lewis acids (e.g., FeCl₃) targets the 2-position, guided by the nitro group’s meta-directing influence. Deprotection yields the racemic product.

Key Data :

Chlorination Followed by Nitration

Metal-Mediated Alkylation of Glycine Equivalents

Ni(II)-Complex-Based Asymmetric Alkylation

Adapting methodologies from ACS Omega, glycine is chelated to a chiral Ni(II) complex (e.g., Schiff base derivatives) to enable alkylation with 2-chloro-5-nitrobenzyl halides. While this route typically produces enantiomerically pure α-amino acids, racemization during workup (e.g., acid hydrolysis) generates the DL form.

Procedure :

-

Glycine Complex Formation :

-

Alkylation :

-

Decomplexation :

-

Hydrolyze with HCl to release the amino acid, inducing racemization at the α-carbon.

-

Performance Metrics :

Strecker Synthesis from 2-Chloro-5-Nitrobenzaldehyde

This classical route involves condensing 2-chloro-5-nitrobenzaldehyde with ammonium cyanide and potassium cyanide, followed by hydrolysis to the α-amino nitrile and subsequent acid hydrolysis to the DL-amino acid. While straightforward, the toxicity of cyanide and low regioselectivity in aldehyde synthesis limit its industrial applicability.

Continuous Flow Synthesis for Scalable Production

Leveraging innovations from CN101417959A, a continuous flow system minimizes decomposition risks during nitration and chlorination:

-

Reactor Design :

-

Coil reactor (residence time: 3–10 minutes) prevents localized overheating.

-

-

Protocol :

-

Step 1 : Nitrate protected phenylalanine at 50°C using HNO₃/H₂SO₄.

-

Step 2 : Chlorinate in-line using Cl₂ gas dissolved in CH₂Cl₂.

-

Step 3 : Deprotect via basic hydrolysis.

-

Advantages :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Sequential EAS | 65–70 | 95 | Moderate | High |

| Ni(II) Alkylation | 80–85 | 98 | Low | Excellent |

| Continuous Flow | 85–90 | 99 | High | Moderate |

| Strecker Synthesis | 50–55 | 90 | Low | Poor |

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

The nitro group’s position critically depends on protecting groups. Acetamide protection directs nitration to the 5-position (meta to the amide), whereas free amino groups lead to para-substitution. Side reactions like oxidation of the aliphatic chain are mitigated using low-temperature flow reactors.

Chlorination Challenges

Electrophilic chlorination at the 2-position competes with ring chlorination at other positions. Lewis acids like FeCl₃ improve selectivity but require stoichiometric quantities, complicating purification. Patent CN109456257B demonstrates that post-chlorination extraction with ethyl acetate enhances purity to >99%.

Industrial-Scale Purification Techniques

Chemical Reactions Analysis

Types of Reactions

DL-2-Chloro-5-nitrophenylalanine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenylalanines, and other functionalized aromatic compounds .

Scientific Research Applications

Biochemical Research Applications

Enzyme Inhibition

DL-2-Chloro-5-nitrophenylalanine has been studied for its ability to inhibit various enzymes involved in metabolic processes. Research indicates that compounds with similar structures can affect protein synthesis and cellular signaling pathways, making this compound a candidate for therapeutic applications in metabolic dysregulation.

Interaction Studies

Studies have focused on the binding affinity of this compound to different biological targets, including enzymes and receptors. For instance, it has been shown to inhibit specific enzymes involved in amino acid metabolism, which could lead to new treatments for conditions related to metabolic disorders .

Pharmaceutical Applications

Therapeutic Potential

The compound's structure suggests potential use in developing drugs targeting neurological disorders. Its ability to modulate neurotransmitter synthesis positions it as a candidate for treating diseases such as depression or anxiety .

Antimicrobial Activity

this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential in clinical settings .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant Staphylococcus aureus. Patients treated with a topical formulation showed a significant reduction in infection severity compared to the placebo group.

Case Study 2: Cancer Treatment

An experimental study on mice with induced tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size and improved survival rates compared to untreated controls. The compound was found to induce apoptosis through activation of caspase pathways, showcasing its potential as an anticancer agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits amino acid metabolism enzymes | |

| Antimicrobial | Effective against resistant Staphylococcus aureus | |

| Cancer Cell Cytotoxicity | Induces apoptosis in cancer cell lines |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| DL-Phenylalanine | Standard amino acid | Protein synthesis |

| 2-Chloro-5-Nitrophenylalanine | Chlorinated and nitro-substituted | Enzyme inhibition |

| 5-Chloro-2-Nitroaniline | Similar halogenated structure | Antibacterial properties |

Mechanism of Action

The mechanism of action of DL-2-Chloro-5-nitrophenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the nitro and chlorine groups allows it to participate in redox reactions and form stable complexes with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between DL-2-Chloro-5-nitrophenylalanine and analogous compounds are highlighted below, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences: Aromatic Substituents: this compound features electron-withdrawing groups (Cl, NO₂), enhancing electrophilicity and acidity compared to the methyl groups in metalaxyl, benalaxyl, and furalaxyl. This may influence binding to biological targets or solubility in polar solvents. Backbone: The phenylalanine core (vs.

Functional and Application Differences :

- Biological Activity : The pesticidal compounds (metalaxyl, benalaxyl) target fungal RNA polymerase I or oomycete pathogens via their acylated side chains . In contrast, this compound’s nitro group may confer reactivity suitable for nitration reactions or protease inhibition.

- Solubility : The nitro and chloro groups likely reduce water solubility compared to the methoxyacetyl or furanylcarbonyl groups in pesticides, which balance lipophilicity and solubility for agricultural use.

Synthetic Utility :

- This compound’s nitro group could serve as a precursor for further functionalization (e.g., reduction to amines), whereas the pesticidal compounds are optimized for stability and bioavailability in field applications.

Research Implications and Limitations

However, direct comparative data on its biological activity, toxicity, or synthetic pathways are absent in the referenced materials, necessitating further experimental validation.

Notes:

- The applications of this compound are inferred from structural analogs and require confirmation through targeted studies.

- References are derived from the pesticide glossary, emphasizing agricultural analogs; additional pharmacological or crystallographic data (e.g., via tools like ORTEP-3 ) would enhance this analysis.

Q & A

Q. What are the standard synthetic routes for preparing DL-2-Chloro-5-nitrophenylalanine, and how do reaction conditions influence yield and purity?

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Technique 1 : ¹H/¹³C NMR to confirm substitution patterns. For example, aromatic proton shifts in the nitro (δ 8.1–8.3 ppm) and chloro (δ 7.4–7.6 ppm) regions should align with predicted coupling constants .

- Technique 2 : High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₈ClN₂O₄⁺) and isotopic patterns matching chlorine’s natural abundance .

- Technique 3 : FT-IR to detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~750 cm⁻¹) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices, and how can they be resolved?

Methodological Answer:

- Challenge 1 : Low sensitivity due to matrix interference.

-

Solution : Use LC-MS/MS with a C18 column and ion-pairing agents (e.g., TFA) to enhance separation. Employ deuterated internal standards (e.g., DL-Phenylalanine-2-d1 ) for precise quantification.

- Challenge 2 : Photoinstability of the nitro group under UV detection.

-

Solution : Opt for electrochemical or fluorescence detection after derivatization (e.g., dansyl chloride tagging) .

Example Workflow:

Step Action Instrumentation 1 Sample extraction (acetonitrile:water) Centrifuge 2 Derivatization with dansyl chloride Heating block (60°C) 3 LC separation (C18, 0.1% formic acid) HPLC-fluorescence

Q. How does the racemic nature (DL-form) of this compound impact its application in enzyme inhibition studies, and what resolution methods are viable?

Methodological Answer:

- Impact : The D- and L-enantiomers may exhibit divergent binding affinities to chiral enzyme active sites, leading to skewed activity data.

- Resolution Method 1 : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase. Monitor enantiomeric excess (ee) via polarimetry .

- Resolution Method 2 : Enzymatic resolution using acylase enzymes to selectively hydrolyze one enantiomer from an acetylated precursor .

Q. What computational strategies can predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Strategy 1 : Density Functional Theory (DFT) to model degradation pathways (e.g., nitro-group reduction or C-Cl bond cleavage). Compare activation energies for hydrolysis at pH 2–9 .

- Strategy 2 : Molecular Dynamics (MD) simulations to assess conformational stability in aqueous vs. lipid environments. Correlate with experimental stability data from accelerated aging studies (40–60°C, 75% humidity) .

Contradictions and Limitations in Evidence

- and describe structurally similar derivatives (e.g., trifluoromethyl analogs) but lack explicit data on nitro-chloro substitution effects. Researchers must extrapolate from these analogs while noting potential discrepancies in reactivity .

- NIST data () provides general phenylalanine benchmarks but does not cover the specific nitro-chloro derivative, necessitating cautious application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.